molecular formula C10H12Br2 B1302520 1,2-Dibromo-3,4,5,6-tetramethylbenzene CAS No. 36321-73-0

1,2-Dibromo-3,4,5,6-tetramethylbenzene

Cat. No.: B1302520
CAS No.: 36321-73-0
M. Wt: 292.01 g/mol
InChI Key: VEZJOZSIGSNYEB-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and four methyl groups are substituted at the 3, 4, 5, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3,4,5,6-tetramethylbenzene can be synthesized through the bromination of 1,2,3,4-tetramethylbenzene. The reaction typically involves the use of bromine (Br2) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the bromination reaction .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dibromo-3,4,5,6-tetramethylbenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3,4,5,6-tetramethylbenzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic substitution reactions, making it a useful reagent in organic synthesis. The methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dibromo-3,4,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine atoms and multiple methyl groups makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

1,2-dibromo-3,4,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZJOZSIGSNYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)Br)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372915
Record name 1,2-dibromo-3,4,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36321-73-0
Record name 1,2-dibromo-3,4,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIBROMO-3,4,5,6-TETRAMETHYLBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 1,2-Dibromo-3,4,5,6-tetramethylbenzene reacts with hetarylacetonitriles under typical aryne-forming conditions?

A1: Contrary to expectations, the reaction of this compound with various hetarylacetonitriles (like 2-pyridylacetonitrile) in the presence of lithium diisopropylamide (LDA) does not yield the anticipated 1-aminoisoquinoline product via an aryne intermediate. [] Instead, the reaction predominantly results in the formation of rearranged 2-hetarylmethyl-3,4,5,6-tetramethylbenzonitriles. This suggests that a tandem addition-rearrangement pathway is favored over the desired aryne arylation pathway. []

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